6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one
Overview
Description
This compound is a chemical entity . It is also known as a fungal metabolite .
Synthesis Analysis
The compound and its C6-epimer were synthesized as part of a study on fungal metabolites .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H18O5, an average mass of 230.258 Da, and a monoisotopic mass of 230.115417 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 456.7±45.0 °C at 760 mmHg, and a flash point of 178.4±22.2 °C . It also has a molar refractivity of 57.2±0.4 cm3, a polar surface area of 76 Å2, and a molar volume of 191.4±5.0 cm3 .Scientific Research Applications
Specific Scientific Field
This compound is studied in the field of Organic Chemistry and Biotechnology .
Summary of the Application
“6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one” (also known as LL-P880β) and its C6-epimer are fungal metabolites from Penicillium sp . These compounds are of interest due to their biological activity.
Methods of Application or Experimental Procedures
The synthesis of these compounds was achieved by the chiron approach . The key intermediate, (2S,3R)-2,3-dihydroxyhexanal derivative, was prepared from D-glucose as a chiral building block and reacted with the dianion of ethyl acetoacetate to complete the formal syntheses .
Results or Outcomes
The successful synthesis of LL-P880β and its C6-epimer expands our understanding of these fungal metabolites and provides a basis for further study of their biological activity .
Cytotoxic and Antifungal Activities
Specific Scientific Field
This compound is studied in the field of Pharmacology and Mycology .
Summary of the Application
“6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one” (also known as LL-P880β) and its C6-epimer are fungal metabolites from Penicillium sp . These compounds are of interest due to their cytotoxic and antifungal activities .
Methods of Application or Experimental Procedures
The synthesis of these compounds was achieved by the chiron approach . The key intermediate, (2S,3R)-2,3-dihydroxyhexanal derivative, was prepared from D-glucose as a chiral building block and reacted with the dianion of ethyl acetoacetate to complete the formal syntheses .
Results or Outcomes
The successful synthesis of LL-P880β and its C6-epimer expands our understanding of these fungal metabolites and provides a basis for further study of their cytotoxic and antifungal activities .
Cytotoxic and Antifungal Activities
Specific Scientific Field
This compound is studied in the field of Pharmacology and Mycology .
Summary of the Application
“6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one” (also known as LL-P880β) and its C6-epimer are fungal metabolites from Penicillium sp . These compounds are of interest due to their cytotoxic and antifungal activities .
Methods of Application or Experimental Procedures
The synthesis of these compounds was achieved by the chiron approach . The key intermediate, (2S,3R)-2,3-dihydroxyhexanal derivative, was prepared from D-glucose as a chiral building block and reacted with the dianion of ethyl acetoacetate to complete the formal syntheses .
Results or Outcomes
The successful synthesis of LL-P880β and its C6-epimer expands our understanding of these fungal metabolites and provides a basis for further study of their cytotoxic and antifungal activities .
properties
IUPAC Name |
2-(1,2-dihydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOHANRUSKHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1CC(=CC(=O)O1)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961474 | |
Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one | |
CAS RN |
41164-59-4 | |
Record name | LL P880 beta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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